Indole and its derivatives are a class of compounds with a wide range of biological activities and applications in various fields. The compound 5-amino-1H-indole-3-carbonitrile is a derivative of indole, which is known for its presence in many pharmaceuticals and bioactive molecules. The research on indole derivatives has shown that these compounds can have significant effects on enzyme activities related to metabolism and can be synthesized through various chemical reactions1 2.
Indole derivatives have been explored for their potential as inhibitors of metallo-β-lactamases (MBLs), which are enzymes that confer resistance to β-lactam antibiotics. A structure-activity relationship (SAR) study on 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed the importance of the carbonitrile group and other structural features for inhibitory potency against MBLs. These findings suggest that 5-amino-1H-indole-3-carbonitrile could be a candidate for further investigation as a broad-spectrum MBL inhibitor3.
The cytotoxic activity of indole derivatives has been evaluated against various human cancer cell lines. For example, novel tetrazolopyrimidine-6-carbonitrile compounds with an indole moiety have shown potent anticancer activities, particularly against human colon and lung cancer cell lines. This indicates that indole derivatives, including 5-amino-1H-indole-3-carbonitrile, may have potential applications in cancer treatment4.
Indole derivatives are also valuable in chemical synthesis. The one-pot multicomponent synthesis of indole-containing compounds, such as 5′-amino-2,2′-dioxospiro[indoline-3,3′-pyrrole]-4′-carbonitriles, demonstrates the versatility of indole derivatives in constructing complex molecules. These synthetic methodologies could be applied to the synthesis of 5-amino-1H-indole-3-carbonitrile and related compounds for further biological evaluation5.
The indole nucleus is a common structure found in compounds that interact with biological systems. For instance, indole and its derivatives have been shown to modulate the activity of hepatic mixed-function oxidases, such as dimethylnitrosamine (DMN)-demethylase and aryl hydrocarbon hydroxylase (AHH). These enzymes are involved in the metabolism of carcinogens. Indole derivatives like L-tryptophan and 3-indolylmethanol can induce AHH activity and DMN-demethylase II, suggesting that these compounds can influence the metabolism of carcinogenic substances1. Although 5-amino-1H-indole-3-carbonitrile specifically was not studied in this context, the effects of similar indole derivatives provide insights into the potential mechanisms through which it might act.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4